molecular formula C22H17FN4S B2778490 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 478258-90-1

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2778490
CAS No.: 478258-90-1
M. Wt: 388.46
InChI Key: QKSZXZXXUVTSEE-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are considered a potential source of biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrole-containing compounds are often synthesized using various tactical approaches .

Scientific Research Applications

Novel Ligands for Translocator Protein 18 kDa (TSPO)

A series of novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to known compounds. Two derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and positron emission tomography (PET) imaging on a rodent model of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).

Regioselective Synthesis and Theoretical Analysis

Another study focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole, pyrido[1,2-a]benzimidazole ring systems incorporating a phenylsulfonyl moiety. The cyclocondensation reactions' regioselectivity was confirmed both experimentally and theoretically using ab initio quantum chemical calculations, providing insight into the reaction mechanisms (Salem et al., 2015).

Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety

Research on 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate led to the synthesis of new heterocycles with significant antimicrobial properties. These compounds were characterized by various spectral studies and showed potential as antimicrobial agents, highlighting their relevance in developing new therapeutic agents (Bondock et al., 2008).

Properties

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4S/c1-14-3-4-15(2)26(14)22-18(10-12-28-22)19-13-21-24-11-9-20(27(21)25-19)16-5-7-17(23)8-6-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZXZXXUVTSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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